

Application Notes and Protocols: Assessing Lazertinib Efficacy in Brain Metastasis Mouse Models

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Compound of Interest

Compound Name: Lazertinib mesylate

Cat. No.: B15604528

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Audience: Researchers, scientists, and drug development professionals.

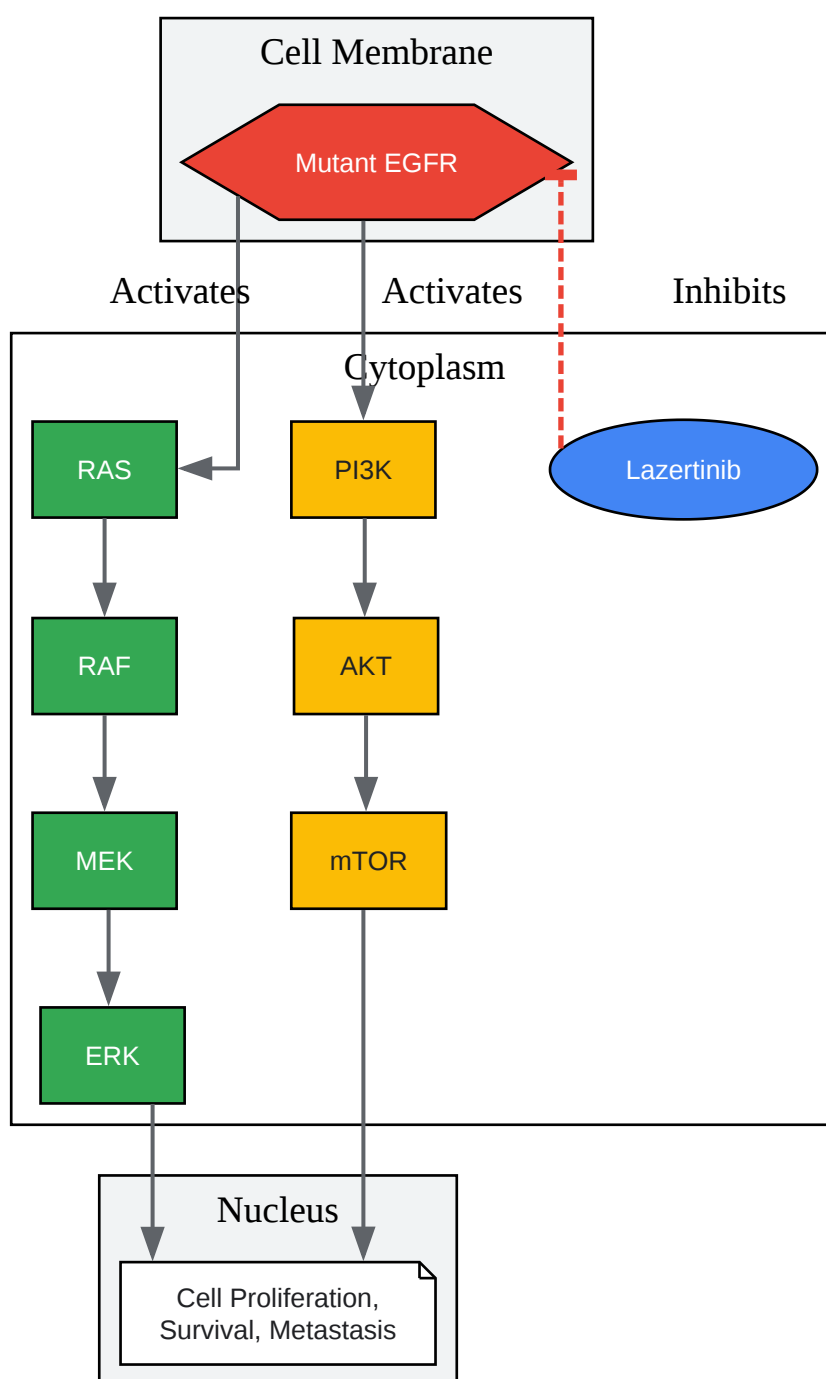
Introduction

Lazertinib (YH-25448, JNJ-73841937) is an oral, irreversible, third-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It is specifically designed to target sensitizing EGFR mutations (such as Exon 19 deletions and L858R substitutions) as well as the T790M resistance mutation, while having less activity against wild-type (WT) EGFR.[1][2] A significant challenge in treating non-small cell lung cancer (NSCLC) is the development of brain metastases, as the blood-brain barrier (BBB) restricts the entry of many therapeutic agents.[3] Preclinical studies have demonstrated that Lazertinib exhibits a high degree of BBB penetration, leading to significant intracranial tumor suppression in mouse models.[2][4][5] This characteristic makes it a promising agent for patients with EGFR-mutant NSCLC who have or are at risk of developing brain metastases.[3][4]

These application notes provide a detailed protocol for evaluating the efficacy of Lazertinib in preclinical mouse models of brain metastasis, covering model generation, treatment, and multi-modal efficacy assessment.

Mechanism of Action: Lazertinib Inhibition of EGFR Signaling

EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the PI3K/AKT and RAS/RAF/MEK/ERK pathways, promoting cell proliferation and survival.[3] In many NSCLC cases, mutations in EGFR lead to its constitutive activation, driving cancer progression.[3] Lazertinib irreversibly binds to the Cys797 residue within the ATP-binding site of the EGFR kinase domain, effectively blocking its activity and inhibiting these downstream pathways.[1]



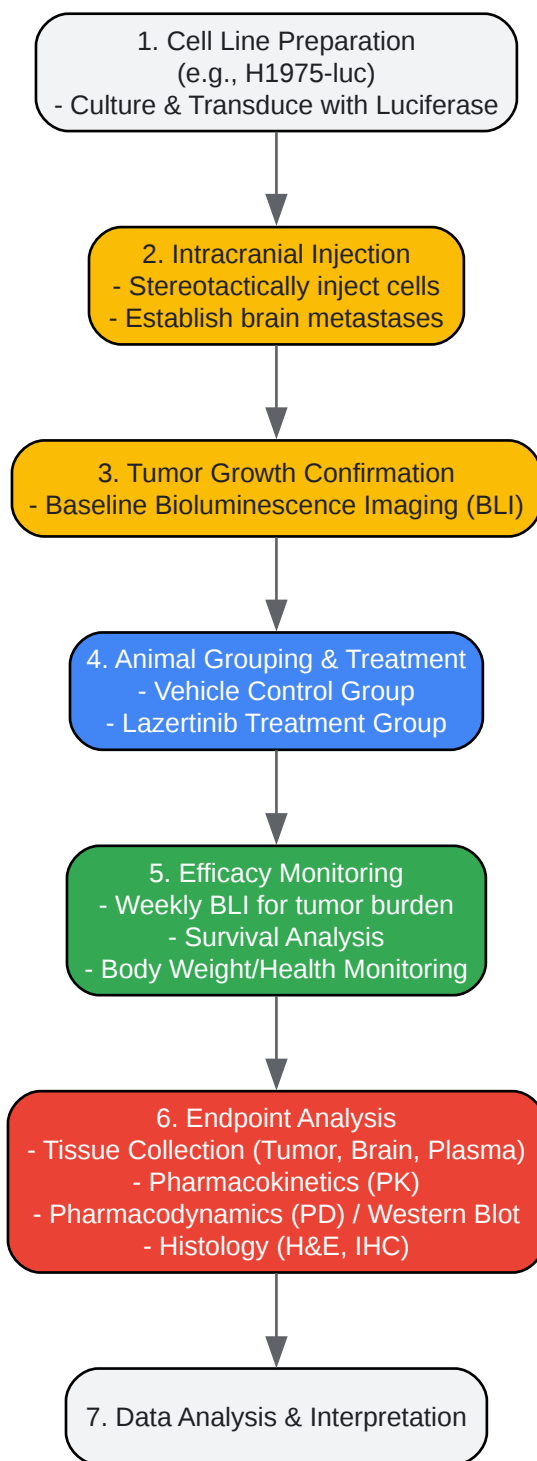
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Caption: Lazertinib inhibits the mutant EGFR signaling pathway.

Experimental Protocols

Overall Experimental Workflow

The assessment of Lazertinib's efficacy involves a systematic workflow beginning with the preparation of cancer cells, followed by the establishment of brain metastases in mice, drug administration, and finally, a comprehensive analysis of tumor response using various imaging and tissue-based techniques.



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